Cas no 428482-36-4 (2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
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- (2-Ethoxy-4-formyl-6-iodo-phenoxy)-acetic acid
- 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid
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- MDL: MFCD02257230
- インチ: InChI=1S/C11H11IO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
- InChIKey: MAIBSQYOMMRGNH-UHFFFAOYSA-N
- SMILES: CCOC1=CC(=CC(=C1OCC(=O)O)I)C=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 6
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228095-2.5g |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 95% | 2.5g |
$468.0 | 2024-06-20 | |
Enamine | EN300-228095-5.0g |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 95% | 5.0g |
$785.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-500mg |
(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 98% | 500mg |
¥3902.00 | 2024-05-14 | |
Enamine | EN300-228095-0.25g |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 95% | 0.25g |
$138.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-100mg |
(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 98% | 100mg |
¥1742.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-250mg |
(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 98% | 250mg |
¥2484.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-2.5g |
(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 98% | 2.5g |
¥8424.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189320-10g |
(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 98% | 10g |
¥25538.00 | 2024-05-14 | |
Enamine | EN300-228095-0.05g |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
Enamine | EN300-228095-0.1g |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |
428482-36-4 | 95% | 0.1g |
$97.0 | 2024-06-20 |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acidに関する追加情報
Introduction to 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid (CAS No. 428482-36-4)
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid (CAS No. 428482-36-4) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development, particularly in the areas of cancer therapy and metabolic disorders. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular formula of 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid is C11H11I1O5, and it has a molecular weight of approximately 330.09 g/mol. The compound features a substituted phenoxy group attached to an acetic acid moiety, with an ethoxy and formyl group on the phenyl ring, and an iodine atom at the para position. This intricate structure confers unique chemical and biological properties that make it a valuable candidate for various scientific investigations.
In terms of chemical synthesis, 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid can be synthesized through several routes. One common method involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with chloroacetic acid in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the esterification of 2-(2-hydroxy-5-formylphenyl)acetic acid with ethyl iodide followed by oxidation to introduce the formyl group.
The biological activities of 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid have been extensively studied in recent years. One of its most promising applications is in cancer therapy. Research has shown that this compound exhibits potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.
Beyond its anticancer properties, 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid has also been investigated for its potential in treating metabolic disorders such as diabetes and obesity. Studies have demonstrated that this compound can modulate key metabolic pathways, including glucose metabolism and lipid homeostasis. For instance, it has been shown to enhance insulin sensitivity and reduce glucose production in liver cells, making it a potential therapeutic agent for type 2 diabetes.
The pharmacokinetic properties of 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid are another important aspect to consider. Research has indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is readily absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via oxidative pathways and is excreted through both urine and bile.
In addition to its therapeutic potential, 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid has also been explored for its use as a chemical probe in biological research. Its unique structure allows it to interact with specific proteins and enzymes, making it a valuable tool for studying cellular processes and signaling pathways. For example, it has been used to investigate the role of certain kinases in cell proliferation and differentiation.
The safety profile of 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid is an essential consideration for its development as a therapeutic agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid (CAS No. 428482-36-4) is a promising compound with a wide range of potential applications in both pharmaceutical research and clinical settings. Its unique chemical structure confers valuable biological activities that make it a valuable candidate for further investigation. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds significant promise for addressing unmet medical needs in areas such as cancer therapy and metabolic disorders.
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